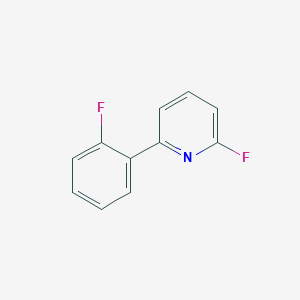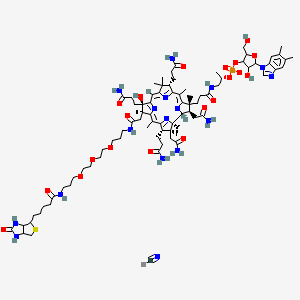
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin is a complex organic compound that combines the properties of biotin and cyanocobalamin (vitamin B12)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin typically involves multiple steps. One common method includes the reaction of N-Boc-4,7,10-trioxa-1,13-tridecanediamine with 1,3-dibromopropane . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its vitamin B12 component, which is essential for various metabolic processes.
作用機序
The mechanism of action of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin involves its interaction with specific molecular targets and pathways. The biotin component allows it to bind to biotin-binding proteins, while the cyanocobalamin part participates in enzymatic reactions essential for DNA synthesis and cellular energy production. These interactions facilitate various biochemical processes, making the compound valuable in both research and therapeutic contexts.
類似化合物との比較
Similar Compounds
- N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-4-benzophenone
- N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide
Uniqueness
N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-cyanocobalamin is unique due to its combination of biotin and cyanocobalamin, which imparts both biotin-binding and vitamin B12-related properties. This dual functionality makes it particularly useful in applications requiring both biotinylation and vitamin B12 activity.
特性
分子式 |
C83H123CoN17O20PS |
|---|---|
分子量 |
1800.9 g/mol |
IUPAC名 |
[(2S)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12R,13R,14Z,17S,18S,19R)-2,18-bis(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-12-hydroxy-3,5,8,8,13,15,18,19-octamethyl-13-[2-oxo-2-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]ethyl]-1,2,7,17-tetrahydrocorrin-21-id-3-yl]propanoylamino]propan-2-yl] [5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C82H125N16O20PS.CN.Co/c1-44-34-52-54(35-45(44)2)98(43-91-52)75-70(108)71(55(41-99)116-75)118-119(111,112)117-46(3)40-90-65(106)23-24-78(8)51(36-62(86)103)74-81(11)79(9,38-63(87)104)50(19-21-60(84)101)68(97-81)48(5)73-80(10,82(110,25-22-61(85)102)58(94-73)37-57-77(6,7)49(18-20-59(83)100)67(93-57)47(4)72(78)96-74)39-66(107)89-27-15-29-114-31-33-115-32-30-113-28-14-26-88-64(105)17-13-12-16-56-69-53(42-120-56)92-76(109)95-69;1-2;/h34-35,37,43,46,49-51,53,55-56,69-71,74-75,99,108,110H,12-33,36,38-42H2,1-11H3,(H17,83,84,85,86,87,88,89,90,92,93,94,95,96,97,100,101,102,103,104,105,106,107,109,111,112);;/q;-1;+3/p-2/t46-,49+,50+,51-,53?,55?,56?,69?,70?,71?,74+,75?,78+,79-,80+,81-,82-;;/m0../s1 |
InChIキー |
ZDEFFZQTZAMANJ-KNTBCPNUSA-L |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)(CCC(=O)N)O)(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC9C1C(CS9)NC(=O)N1)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)(CCC(=O)N)O)(C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC9C1C(CS9)NC(=O)N1)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



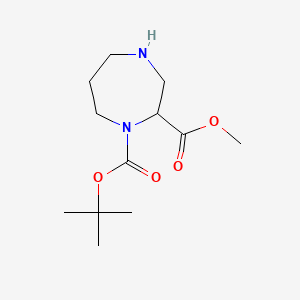

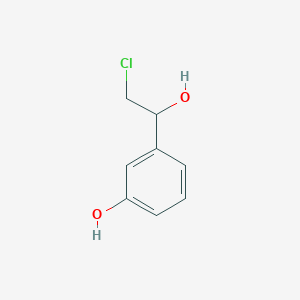
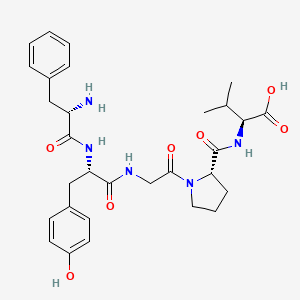
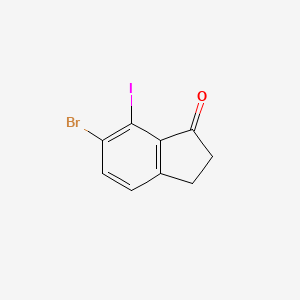
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
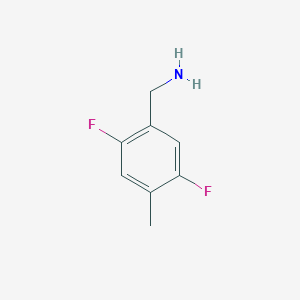
![1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B12333297.png)
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333303.png)
![1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)](/img/structure/B12333307.png)
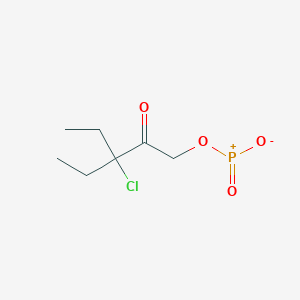
![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
